molecular formula C9H7BrN2O2 B13966565 6-Bromo-7-methoxy-1,5-naphthyridin-4-ol

6-Bromo-7-methoxy-1,5-naphthyridin-4-ol

Cat. No.: B13966565
M. Wt: 255.07 g/mol
InChI Key: OXJQJNXXKQEHHP-UHFFFAOYSA-N
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Description

6-Bromo-7-methoxy-1,5-naphthyridin-4-ol is a halogenated naphthyridine derivative characterized by a bromine atom at the C6 position and a methoxy group at the C7 position of the 1,5-naphthyridine scaffold. This compound is of significant interest in medicinal chemistry and materials science due to its structural versatility. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the methoxy group contributes to solubility and electronic modulation .

Synthesis typically involves bromination of methoxy-substituted naphthyridine precursors under acidic conditions, as demonstrated in analogous procedures for ethyl 6-bromo-1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate (). Applications span pharmaceuticals (e.g., antimycobacterial agents) and optoelectronics, where 1,5-naphthyridin-4-ol derivatives serve as ligands in platinum-based near-infrared emitters .

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

6-bromo-7-methoxy-1H-1,5-naphthyridin-4-one

InChI

InChI=1S/C9H7BrN2O2/c1-14-7-4-5-8(12-9(7)10)6(13)2-3-11-5/h2-4H,1H3,(H,11,13)

InChI Key

OXJQJNXXKQEHHP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C2C(=O)C=CNC2=C1)Br

Origin of Product

United States

Preparation Methods

The synthesis of 6-Bromo-7-methoxy-1,5-naphthyridin-4-ol typically involves the Gould-Jacobs reaction, which is a well-known method for preparing naphthyridine derivatives. This reaction involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine skeleton . The reaction conditions often include elevated temperatures and the use of suitable solvents to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

6-Bromo-7-methoxy-1,5-naphthyridin-4-ol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues of 6-bromo-7-methoxy-1,5-naphthyridin-4-ol include:

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications References
This compound Not explicitly provided C₉H₇BrN₂O₃ Br (C6), OCH₃ (C7) Pharmaceutical intermediates; potential optoelectronic applications
7-Bromo-6-methyl-1,5-naphthyridin-4-ol 2636667-98-4 C₉H₈BrN₂O Br (C7), CH₃ (C6) Undisclosed biological activity; structural analogue for synthetic studies
6-Methoxy-1,5-naphthyridin-4-ol 23443-25-6 C₉H₈N₂O₂ OCH₃ (C6) Antimycobacterial agent (MIC = 1.25 µM for derivative 23 in )
3-Bromo-6-methoxy-1,5-naphthyridin-4-ol 1075259-68-5 C₉H₇BrN₂O₂ Br (C3), OCH₃ (C6) Chemical intermediate; regioselective alkylation studies
8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one 952138-17-9 C₉H₇BrN₂O₂ Br (C8), OCH₃ (C7), ketone Synthetic intermediate for heterocyclic expansion

Physicochemical and Reactivity Differences

  • Substituent Position Effects: Bromine at C6 (target compound) vs. C7 (7-bromo-6-methyl derivative): The C6 bromine in the target compound may favor electrophilic substitution at ortho/para positions, whereas C7 bromine could sterically hinder certain reactions . Methoxy at C7 (target) vs.
  • Biological Activity :

    • The 6-methoxy-1,5-naphthyridin-4-ol scaffold (without bromine) exhibits potent antimycobacterial activity (MIC = 1.25 µM) when functionalized with acetamide groups . Bromination at C6 may alter pharmacokinetics by increasing lipophilicity or steric bulk.
  • Optoelectronic Performance :

    • Platinum complexes incorporating 1,5-naphthyridin-4-ol derivatives with methoxy groups show high electroluminescence efficiency. Bromine substitution could enable further functionalization for tuning emission wavelengths .

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